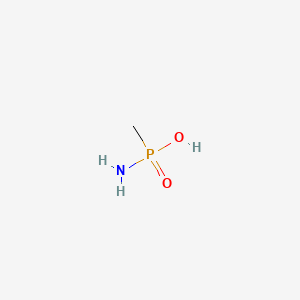

Methylphosphonic amide

Description

Conceptual Frameworks of Organophosphorus Chemistry

Organophosphorus chemistry is built upon a rich framework of structural diversity and reactivity. The phosphorus atom can exist in various coordination states, most commonly the trivalent P(III) and pentavalent P(V) states. The geometry around the phosphorus center, typically tetrahedral in P(V) compounds, allows for chirality, a key feature in the design of stereoselective catalysts and bioactive molecules. murdoch.edu.au The electronic nature of the substituents attached to the phosphorus atom significantly influences the compound's reactivity, stability, and physical properties. A fundamental reaction in this field is the Michaelis–Arbuzov reaction, a key method for forming a phosphorus-carbon bond. mdpi.com Another important precursor in this field is methylphosphonyl dichloride, a reactive intermediate used to synthesize a variety of organophosphorus compounds, including esters and amides. google.com

Defining the Methylphosphonic Amide Structural Class

Methylphosphonic amides are a specific class of organophosphorus compounds characterized by a central pentavalent phosphorus atom double-bonded to an oxygen atom (a phosphoryl group), single-bonded to a methyl group, and bonded to at least one nitrogen atom of an amide group. The general structure can be represented as CH₃P(O)(NR¹R²)₂, where R¹ and R² can be hydrogen or organic substituents. When one of the groups attached to the phosphorus is a chlorine atom, the compound is known as a P-methylphosphonamidic chloride, a key intermediate in the synthesis of more complex amides.

The simplest member of this class is methylphosphonic diamide (B1670390), where the phosphorus atom is bonded to two -NH₂ groups. acs.org More complex derivatives include N-substituted methylphosphonic amides, where the nitrogen atoms are part of various organic structures. Current time information in Bangalore, IN. The nature of the substituents on the nitrogen atom significantly impacts the molecule's physical and chemical properties, such as solubility and thermal stability.

Current Research Paradigms and Significance of Phosphonic Amides

Current research into phosphonic amides is driven by their potential applications across various chemical disciplines. The amide functional group is a crucial component in many biologically active molecules and materials. doi.org The combination of the stable methyl-phosphorus bond and the versatile amide linkage makes methylphosphonic amides attractive targets for synthesis.

Researchers are exploring their use as ligands in transition metal catalysis, where the phosphorus and nitrogen atoms can coordinate with metal centers to facilitate chemical transformations. mdpi.commdpi.com In materials science, the incorporation of the phosphonic amide moiety into polymers is being investigated for applications such as flame retardants and advanced materials with tailored thermal and mechanical properties. smolecule.comgoogle.com Furthermore, the synthesis of novel methylphosphonic amides continues to be an active area of research, with a focus on developing more efficient and selective synthetic methods. osti.govchim.it The study of these compounds contributes to a deeper understanding of structure-property relationships in organophosphorus chemistry.

Synthesis of Methylphosphonic Amides

The primary and most direct method for the synthesis of methylphosphonic amides involves the reaction of methylphosphonyl dichloride (CH₃P(O)Cl₂) with a primary or secondary amine. mdpi.com This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing the chloride ions. libretexts.orgchemistrystudent.com

The reaction is typically carried out in an inert solvent, and a base is often added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The stoichiometry of the amine relative to the methylphosphonyl dichloride determines the final product. The use of two equivalents of the amine leads to the formation of the P-methylphosphonamidic chloride, while an excess of the amine will result in the formation of the corresponding methylphosphonic diamide.

For example, the reaction of methylphosphonyl dichloride with two equivalents of a primary amine (RNH₂) would yield the corresponding N,N'-dialkyl methylphosphonic diamide. Similarly, reaction with a secondary amine (R₂NH) would produce the N,N,N',N'-tetraalkyl methylphosphonic diamide.

The synthesis of N,N-diisopropyl methylphosphonamidic chloride is achieved by reacting N,N-diisopropylethylamine with methylphosphonyl dichloride. umich.edu This phosphonamidic chloride can then be used in further reactions to create more complex amide structures.

Chemical and Physical Properties

The chemical and physical properties of methylphosphonic amides are influenced by the nature of the substituents on the nitrogen atoms.

Reactivity

Methylphosphonic amides can undergo hydrolysis, although they are generally more stable to hydrolysis than the corresponding phosphonic esters. mdpi.com The hydrolysis of the P-N bond can be catalyzed by either acid or base, yielding methylphosphonic acid and the corresponding amine. The rate of hydrolysis is dependent on the steric and electronic properties of the substituents on the nitrogen atom.

The P-methylphosphonamidic chlorides are more reactive intermediates, readily undergoing nucleophilic substitution at the phosphorus center with a variety of nucleophiles, including alcohols, thiols, and other amines, to generate a diverse range of methylphosphonic acid derivatives.

Physicochemical Properties

The physical properties of methylphosphonic amides, such as melting point, boiling point, and solubility, are largely determined by the size and polarity of the organic groups attached to the nitrogen atoms. Generally, amides exhibit higher melting and boiling points for their molecular weight due to strong intermolecular hydrogen bonding. sci-hub.se Smaller, less substituted methylphosphonic amides are more likely to be soluble in polar solvents. The thermal stability of these compounds is also a key property, with aromatic substituents on the nitrogen often increasing thermal stability.

Interactive Data Table of Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methylphosphonic diamide | CH₇N₂OP | 94.05 | - | - |

| Pentamethylphosphonic diamide | C₅H₁₅N₂OP | 150.16 | -3.2 | 174.2 |

Note: Data for methylphosphonic diamide is limited. The provided data for pentamethylphosphonic diamide is from available chemical databases.

Spectroscopic Characterization

The structural elucidation of methylphosphonic amides relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. Methylphosphonic amides will exhibit a characteristic chemical shift in the ³¹P NMR spectrum, which is sensitive to the electronic environment around the phosphorus atom. The specific shift will vary depending on the nature of the substituents on the nitrogen atoms. sigmaaldrich.com

¹H NMR: In the proton NMR spectrum, the methyl group directly attached to the phosphorus will appear as a doublet due to coupling with the phosphorus atom (²JP-H). The protons of the alkyl groups on the nitrogen atoms will also show characteristic shifts and coupling patterns. sigmaaldrich.com

¹³C NMR: The carbon of the methyl group bonded to phosphorus will also show a doublet in the ¹³C NMR spectrum due to P-C coupling. The carbons of the N-alkyl groups will appear at their expected chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of a this compound will show several characteristic absorption bands that confirm its structure. utdallas.edu

P=O Stretch: A strong absorption band for the P=O (phosphoryl) group is typically observed in the region of 1200-1300 cm⁻¹.

N-H Stretch: For primary and secondary amides, N-H stretching vibrations will appear in the region of 3100-3500 cm⁻¹. Primary amides will show two bands, while secondary amides will show one. utdallas.edu

C-N Stretch: The C-N stretching vibration is usually observed in the range of 1000-1200 cm⁻¹.

P-C Stretch: The P-C stretching vibration will also be present in the spectrum.

Interactive Data Table of Spectroscopic Data

| Spectroscopic Technique | Key Feature | Typical Range/Value |

| ³¹P NMR | Chemical Shift (δ) | Varies with substitution |

| ¹H NMR | CH₃-P Coupling (²JP-H) | ~17-18 Hz |

| IR Spectroscopy | P=O Stretch | 1200-1300 cm⁻¹ |

| IR Spectroscopy | N-H Stretch | 3100-3500 cm⁻¹ |

Note: The exact values will vary depending on the specific structure of the this compound and the solvent used for analysis.

Applications in Chemical Research

While specific, large-scale industrial applications of methylphosphonic amides are not widely documented, their structural features suggest significant potential in various areas of chemical research.

Catalysis

The ability of the phosphoryl and amide groups to act as ligands for transition metals makes methylphosphonic amides promising candidates for use in catalysis. mdpi.comnih.gov The phosphorus atom can serve as a soft donor, while the oxygen and nitrogen atoms can act as hard donors, allowing for the formation of stable complexes with a variety of metal centers. These complexes could potentially be used to catalyze a range of organic transformations, including cross-coupling reactions and hydrogenations. nih.gov The chirality that can be introduced at the phosphorus center or on the amide substituents makes them particularly interesting for asymmetric catalysis. mdpi.com

Materials Science

The incorporation of this compound moieties into polymer backbones is an area of interest in materials science. doi.orgsmolecule.com The phosphorus content can impart flame-retardant properties to the polymer. google.com Furthermore, the amide groups can participate in hydrogen bonding, which can influence the mechanical properties and thermal stability of the resulting material. The synthesis of polymers containing these functional groups allows for the creation of materials with tailored properties for specific applications. nih.gov

Synthetic Chemistry

In synthetic chemistry, methylphosphonic amides serve as versatile intermediates. The P-methylphosphonamidic chlorides, in particular, are valuable precursors for the synthesis of a wide array of other organophosphorus compounds through nucleophilic substitution reactions. pressbooks.pub The development of new synthetic methodologies involving methylphosphonic amides contributes to the broader toolkit available to synthetic chemists for the construction of complex molecules.

Structure

3D Structure

Properties

CAS No. |

52030-74-7 |

|---|---|

Molecular Formula |

CH6NO2P |

Molecular Weight |

95.038 g/mol |

IUPAC Name |

methylphosphonamidic acid |

InChI |

InChI=1S/CH6NO2P/c1-5(2,3)4/h1H3,(H3,2,3,4) |

InChI Key |

XQJNSUNTLIFUSQ-UHFFFAOYSA-N |

SMILES |

CP(=O)(N)O |

Canonical SMILES |

CP(=O)(N)O |

Other CAS No. |

52030-74-7 |

Synonyms |

methylphosphonic amide |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methylphosphonic Amide and Its Derivatives

Strategic Approaches to P-N Bond Formation in Phosphonic Amides

The creation of the phosphorus-nitrogen (P-N) bond is a cornerstone of phosphonic amide synthesis. Various strategies have been developed to achieve this transformation efficiently and selectively.

Direct amidation of phosphonic acids presents a straightforward route to phosphonic amides. One notable method involves the reaction of phosphonic acids with amines in the presence of a coupling reagent system, such as triphenylphosphine (B44618) (PPh3) and diisopropyl azodicarboxylate (DIAD). chemrxiv.org This approach has been successfully applied to the mono-amidation of structurally complex phosphonic acids, offering a rapid and mild reaction pathway. chemrxiv.org The reaction proceeds through a proposed mechanism where the phosphonic acid acts as a pro-electrophile. chemrxiv.org

However, direct transformation of methylphosphonic acid to its corresponding amide has presented challenges under certain conditions. For instance, attempts to use tris(N,N-dialkylamino)phosphines for the transamination of methylphosphonic acid were unsuccessful, although this method proved effective for other types of phosphinic acids. tandfonline.com

Cross-coupling reactions have emerged as powerful tools for the formation of P-N bonds. Catalytic oxidative cross-coupling of P(O)-H compounds with amines provides a highly efficient route to phosphinic amides and phosphoramidates. nih.govresearchgate.net For example, a ZnI2-triggered oxidative cross-coupling has been reported to be an operationally simple protocol that provides access to these derivatives in good yields and with short reaction times under mild conditions. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are also prominent in the synthesis of related organophosphorus compounds, such as aryl phosphonates, which can be precursors to phosphonic amides. nih.govbeilstein-journals.org These reactions often employ palladium catalysts like Pd(OAc)2 with ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf). nih.gov While directly applied to P-C bond formation, the principles of cross-coupling are fundamental to modern synthetic organophosphorus chemistry and offer potential pathways for P-N bond formation. nih.govbeilstein-journals.org Furthermore, electrosynthesis has been demonstrated as a facile and efficient metal-free approach for the oxidative cross-coupling between N-H and P-H bonds to form phosphinic amides. rsc.org

A common and effective strategy for synthesizing phosphonic amides involves the derivatization of more reactive phosphonic acid derivatives, such as esters and halides. Methylphosphonyl halides, particularly methylphosphonyl dichloride, are key intermediates. google.com These can be prepared from methylphosphonic acid or its derivatives through various methods, including reaction with thionyl chloride. google.commurdoch.edu.au The resulting methylphosphonyl dichloride can then readily react with amines to form the desired methylphosphonic amides.

Dialkyl methylphosphonates can be converted to methylphosphonyl dichloride, which is then reacted with alcohols to form different esters; a similar reaction with amines would yield amides. murdoch.edu.au The synthesis of phosphonic dichlorides can be achieved by treating phosphorus trichloride (B1173362) with alkyl chlorides in the presence of aluminum trichloride. thieme-connect.de

The following table summarizes the synthesis of methylphosphonyl dichloride, a key precursor for methylphosphonic amides.

| Starting Material | Reagent | Product | Yield | Reference |

| Dimethyl-methylphosphonate | Thionyl chloride, Dimethylformamide (cat.) | Methylphosphonic acid dichloride | 94.4% | google.com |

| O,O-diethyl-ethylphosphonate | Thionyl chloride, Dimethylformamide (cat.) | Ethylphosphonic acid dichloride | - | google.com |

| Diethyl n-dodecylphosphonate | Thionyl chloride, Dimethylformamide (cat.) | n-Dodecylphosphonic acid dichloride | 81% | google.com |

This table showcases the synthesis of phosphonic acid dichlorides, which are versatile intermediates for the preparation of the corresponding amides.

The use of organometallic intermediates provides another sophisticated route for the synthesis of phosphonic amide derivatives. Organocopper derivatives of methylphosphonic amides have been shown to be thermally stable and can participate in palladium-catalyzed arylation reactions. researchgate.net This method allows for the synthesis of previously inaccessible aryl- and hetarylmethylphosphonic tetramethyldiamides in high yields. researchgate.net The process involves the formation of an organocopper reagent from the corresponding methylphosphonate (B1257008), which then undergoes a cross-coupling reaction. researchgate.net

Preparation of Substituted Methylphosphonic Amide Analogues

The synthesis of substituted analogues of this compound is crucial for tuning the properties of these compounds for various applications.

The synthesis of N-substituted methylphosphonic amides can be achieved through several routes. A direct method involves the reaction of nitriles with primary amines in the presence of a copper(II) catalyst in water, providing a green and selective pathway to N-substituted amides. scielo.brresearchgate.net

Another versatile method for preparing N-substituted aminomethylphosphonic acids, which are closely related to the target amides, involves a multi-step process. google.com This process starts with the reaction of an N-substituted amide with paraformaldehyde to form an N-methylol derivative. google.com This intermediate is then reacted with phosphorus trichloride, followed by hydrolysis steps to yield the N-substituted aminomethylphosphonic acid. google.com

The synthesis of amide derivatives of glyphosate (B1671968), which contains a phosphonic acid moiety, has been achieved by condensing glyphosate with various amines using a mixed anhydride (B1165640) method with isobutyl chloroformate as a coupling reagent. orientjchem.org This highlights a general strategy for forming amide bonds in molecules containing a phosphonic acid group.

The following table provides examples of the synthesis of N-substituted amides from nitriles and primary amines, a reaction that can be adapted for the synthesis of N-substituted phosphonic amides.

| Nitrile | Amine | Catalyst | Product | Yield | Reference |

| Benzonitrile | Benzylamine | Cu(2,3-tmtppa)4 | N-Benzylbenzamide | 95% | scielo.br |

| Acetonitrile | Benzylamine | Cu(2,3-tmtppa)4 | N-Benzylacetamide | 92% | scielo.br |

| Phenylacetonitrile | Benzylamine | Cu(2,3-tmtppa)4 | N-Benzyl-2-phenylacetamide | 93% | scielo.br |

| Benzonitrile | n-Butylamine | Cu(2,3-tmtppa)4 | N-Butylbenzamide | 90% | scielo.br |

This table illustrates the copper-catalyzed synthesis of N-substituted amides, demonstrating a potential route for the preparation of N-substituted methylphosphonic amides.

Synthesis of Methylphosphonic Diamides and Triamides

The synthesis of methylphosphonic diamides can be achieved through the reaction of methylphosphonic dichloride with amines. thieme-connect.de For instance, reacting methylphosphonic dichloride with an aqueous solution of ammonia (B1221849) or with dimethylamine (B145610) in a solvent like dichloromethane (B109758) can produce P-phenylphosphonic diamide (B1670390). Another approach involves the reaction of alkylphosphonic dichlorides with amines to create both acyclic and cyclic diamides. thieme-connect.de A one-pot synthesis method for symmetrical diamide (bis-amidate) prodrugs of acyclic nucleoside phosphonates has also been developed, starting from free phosphonic acids or their diester derivatives. researchgate.net This method is noted for its high yields (83-98%) and purity. researchgate.net

Phosphonic acid triamides, such as hexamethylphosphoric acid triamide (HMPA), can be synthesized and have been used as catalysts in the chlorination of phosphonates to yield phosphonyl dichlorides. researchgate.netgoogle.com

The following table summarizes a selection of synthetic methods for methylphosphonic diamides:

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Phenylphosphonic dichloride | Aqueous ammonia | P-Phenylphosphonic diamide | - | |

| Phenylphosphonic dichloride | Dimethylamine | P-Phenylphosphonic diamide | - | |

| Alkylphosphonic dichlorides | Amines | Acyclic/Cyclic diamides | - | thieme-connect.de |

| Acyclic nucleoside phosphonates | L-alanine ethyl ester hydrochloride | Symmetrical bis-amidates | 83-98 | researchgate.net |

Chiral Synthesis and Enantioselective Methodologies for Methylphosphonic Amides

The development of chiral and enantioselective methods for synthesizing methylphosphonic amides is crucial for accessing stereochemically pure compounds with potential applications in various fields. Several strategies have been explored to achieve this.

One notable approach is the use of chiral auxiliaries. For example, pseudoephedrine has been employed as a practical chiral auxiliary. N-acylation of pseudoephedrine enantiomers forms tertiary amides whose enolates undergo highly diastereoselective alkylations to yield α-substituted products, which can then be converted to enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. acs.org

Kinetic resolution has also proven to be an effective strategy. Chiral phosphoric acids have been used to catalyze the kinetic resolution of 2-pyridyl esters through amide bond formation, achieving high selectivity. acs.org Palladium/chiral norbornene cooperative catalysis has enabled the desymmetrization and kinetic resolution of racemic phosphinamides, yielding P-stereogenic compounds with excellent stereoselectivities. chinesechemsoc.org Furthermore, whole-cell biocatalysis using microorganisms like Rhodotorula mucilaginosa has been employed for the kinetically controlled resolution of racemic heterocyclic phosphonates. researchgate.net

Enantioselective synthesis has also been achieved through hydrogen-bond-donor catalysis. A commercially available catalyst has been used for the desymmetrization of phosphonic dichlorides with amines to produce enantiomerically enriched chlorophosphonamidates. harvard.edu Another innovative method involves an electricity-driven, cobalt-catalyzed enantioselective C–H annulation of arylphosphinic amides and alkynes to access P-chiral cyclic phosphorus oxides with high yields and excellent enantioselectivities. rsc.org

The following table provides an overview of selected enantioselective methodologies:

| Method | Catalyst/Auxiliary | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Kinetic Resolution | Chiral Phosphoric Acid | 2-Pyridyl ester | Amide | High selectivity | acs.org |

| Kinetic Resolution | Palladium/Chiral Norbornene | Racemic Phosphinamide | P-stereogenic phosphinamide | up to >99% | chinesechemsoc.org |

| Kinetic Resolution | Rhodotorula mucilaginosa | Racemic heterocyclic phosphonates | S-isomer of product | up to >99% | researchgate.net |

| Enantioselective C–H Annulation | Cobalt/Chiral Salicyloxazoline | Arylphosphinic amide and alkyne | P-chiral cyclic phosphorus oxide | 94–>99% | rsc.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of phosphonates and their derivatives is an area of growing interest. rsc.org Key strategies include the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-free, ultrasound-assisted, and microwave-promoted syntheses are considered green methods for preparing phosphonates. rsc.org The use of water as a solvent has also been implemented in some synthetic protocols. rsc.orgorganic-chemistry.org For instance, an organic photoredox catalyst has been shown to promote a metal-, base-, and additive-free amide bond formation that is compatible with water and air. organic-chemistry.org

Electrochemical methods offer a green alternative to traditional synthesis. A facile and efficient electrosynthesis of phosphinic amides has been developed via the cross-coupling of N-H and P-H bonds under mild, metal-free conditions, exhibiting high atom economy. rsc.org Another example is the electricity-driven cobalt-catalyzed enantioselective C–H annulation for synthesizing P-chiral cyclic phosphorus oxides. rsc.org

Catalyst-free approaches and the use of green catalysts are also central to green phosphonate (B1237965) chemistry. rsc.org Multicomponent reactions, such as the copper(II)-catalyzed oxidative α-phosphonylation of amines with white phosphorus and alcohols using air as a safe oxidant, provide an efficient and atom-economical route to α-aminophosphonates. chinesechemsoc.org

Mechanistic Investigations of Amide Bond Formation in Phosphonic Systems

Understanding the reaction mechanisms involved in the formation of the P-N amide bond is crucial for optimizing synthetic protocols and designing new catalysts. Various studies have shed light on the intricacies of these transformations.

The Atherton-Todd reaction, a classical method for forming phosphoramidates, has been the subject of mechanistic debate. One proposed mechanism involves the in situ formation of a phosphoryl iodide intermediate from the reaction of a dialkyl H-phosphite with iodine, which then undergoes nucleophilic substitution by an amine. acs.orgbeilstein-journals.org

The use of coupling reagents is common in amide bond formation. For example, hexamethylphosphoramide (B148902) (HMPA) has been used as a coupling reagent, and the reaction mechanism has been investigated using ³¹P NMR spectroscopy. The formation of a phosphinic carboxylic mixed anhydride intermediate has been observed. tandfonline.comresearchgate.net

Mechanistic studies of catalyzed reactions have also been conducted. In the copper(II)-catalyzed oxidative α-phosphonylation of amines, a plausible pathway involves the copper-catalyzed ring opening of white phosphorus by an alcohol, followed by oxidation and addition to an iminium cation intermediate. chinesechemsoc.org For chiral phosphoric acid-catalyzed amide bond formation, it is proposed that the ester substrate interacts with a proton from the chiral Brønsted acid to form a chiral ion pair, which enables kinetic resolution. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the origin of enantioselectivity in certain reactions. For instance, in the palladium/chiral norbornene-catalyzed desymmetrization process, noncovalent hydrogen bonding interactions have been identified as the source of enantiodiscrimination. chinesechemsoc.org

Chemical Reactivity and Reaction Mechanisms of Methylphosphonic Amide Systems

Nucleophilic Reactivity at the Phosphorus Center

The phosphorus atom in methylphosphonic amide is electrophilic and serves as a primary site for nucleophilic attack. This reactivity is a cornerstone of its chemical behavior, leading to substitution reactions where the amide group or another substituent on the phosphorus atom is displaced. The general mechanism for nucleophilic substitution at the phosphorus center often proceeds through a trigonal bipyramidal intermediate or transition state.

Nucleophilic substitution reactions are fundamental in the transformation of phosphonic acid derivatives. For instance, the hydrolysis of related phosphonates to phosphonic acids is a well-documented nucleophilic substitution reaction. mdpi.com Similarly, the reaction of phosphinic chlorides with amines to form phosphinic amides showcases the susceptibility of the phosphorus center to nucleophilic attack. researchgate.net

The reactivity of the phosphorus center can be influenced by the nature of the nucleophile and the other groups attached to the phosphorus atom. Stronger nucleophiles will react more readily, and the presence of electron-withdrawing groups can enhance the electrophilicity of the phosphorus atom, making it more susceptible to attack.

Reactions at the Amide Nitrogen and Carbonyl Moiety

While the phosphorus center is a key reactive site, the amide moiety also participates in characteristic reactions. The nitrogen atom of the amide can exhibit nucleophilic character, although this is generally diminished due to the electron-withdrawing effect of the phosphoryl group. However, under certain conditions, reactions such as N-alkylation or N-acylation can occur.

The amide bond itself can be cleaved through hydrolysis, a reaction that is central to the degradation of these compounds. This hydrolysis can be catalyzed by either acid or base. savemyexams.comlibretexts.org Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by water. libretexts.org In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.org

Furthermore, the amide group can undergo reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. savemyexams.com

Transformation Pathways and Intermediates of this compound

The transformation of this compound can proceed through several pathways, largely dictated by the reaction conditions. A significant transformation is the hydrolysis of the P-N amide bond to yield methylphosphonic acid and ammonia (B1221849) (or an amine if the amide is substituted). This reaction is analogous to the hydrolysis of phosphonodiamides, which is a known method for preparing phosphonic acids. beilstein-journals.orgd-nb.info

Another potential transformation involves the cleavage of the P-C bond, although this bond is generally stable. beilstein-journals.org However, under strong oxidative conditions, the P-C bond can be broken. d-nb.info

During these transformations, various intermediates can be formed. For example, in nucleophilic substitution reactions at the phosphorus center, a five-coordinate phosphorus intermediate is typically involved. In hydrolysis reactions, a tetrahedral intermediate is formed at the carbonyl carbon. testbook.com The stability and fate of these intermediates determine the final products of the reaction.

Degradation Mechanisms of this compound in Model Systems

The environmental fate and persistence of this compound are determined by its susceptibility to various degradation processes. These include hydrolysis, microbial breakdown, and photolytic or oxidative decomposition. murdoch.edu.au

Hydrolysis is a primary degradation pathway for this compound. murdoch.edu.au This process involves the cleavage of the P-N bond by water, leading to the formation of methylphosphonic acid and the corresponding amine or ammonia. The rate of hydrolysis is significantly influenced by pH and temperature.

The general mechanism for hydrolysis can be either acid-catalyzed or base-catalyzed. savemyexams.comlibretexts.org

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the amide, which makes it a better leaving group.

Base-catalyzed hydrolysis: A hydroxide ion acts as a nucleophile, attacking the phosphorus center and displacing the amide group.

The table below summarizes the effect of pH on the hydrolysis half-life of a related organophosphorus compound, VX, which also contains a methylphosphonate (B1257008) moiety. While not a direct measure for this compound, it illustrates the pH-dependent nature of hydrolysis for such compounds.

| pH | Half-life at 25°C |

| 2 or 3 | 100 days rsc.org |

| 14 | 1.3 minutes rsc.org |

This table displays data for VX to illustrate the principle of pH-dependent hydrolysis.

Microorganisms can play a crucial role in the degradation of organophosphorus compounds, including those with a methylphosphonic acid structure. oup.commdpi.com Certain bacteria have evolved enzymatic pathways to cleave the carbon-phosphorus (C-P) bond, utilizing the phosphorus as a nutrient source. mdpi.com

While specific studies on the microbial degradation of this compound are not abundant, the degradation of the related compound methylphosphonic acid is known to occur through microbial action. nih.gov Some marine microbes can synthesize and also catabolize methylphosphonate. nih.gov The degradation can proceed through hydrolytic, radical, or oxidative cleavage of the C-P bond. mdpi.com

The table below lists enzymes involved in the degradation of related phosphonates, highlighting the types of enzymatic reactions that could be relevant for this compound.

| Enzyme | Substrate | Reaction Type |

| Phosphoenolpyruvate mutase (Ppm) | Phosphoenolpyruvate | C-P bond formation nih.gov |

| MpnS | 2-hydroxyethylphosphonate | C-C bond cleavage, MPn formation nih.gov |

| C-P lyase | Various phosphonates | C-P bond cleavage mdpi.com |

This table shows enzymes involved in the metabolism of related phosphonates.

Photolytic and oxidative processes can also contribute to the degradation of methylphosphonic amides. murdoch.edu.au Photolytic decomposition involves the breakdown of the molecule by light energy. doubtnut.com For the related compound methylphosphonic acid, photolysis under UV irradiation leads to the cleavage of the C-P bond, ultimately forming orthophosphate. rsc.org The presence of reactive oxygen species (ROS) like hydroxyl radicals (•OH) can significantly accelerate this process. rsc.org

Oxidative decomposition involves reaction with oxidizing agents. For instance, dimethyl methylphosphonate (DMMP), a structural analog, can be catalytically oxidized by metal oxides, leading to the formation of products like methylphosphonic acid, carbon monoxide, and carbon dioxide. mdpi.com Strong oxidizing agents can lead to the complete mineralization of the compound.

The following table indicates the degradation products of DMMP under different oxidative conditions, which provides insight into potential decomposition products of this compound.

| Catalyst/Condition | Degradation Products |

| Monovalent metal oxides | Methanol, dimethyl ether, methylphosphonic acid mdpi.com |

| Variable metal oxides | CO, CO₂, POx mdpi.com |

| Titanium dioxide (photocatalytic) | Formic acid, formaldehyde, phosphate (B84403), methylphosphonic acid researchgate.net |

This table shows degradation products for the related compound Dimethyl methylphosphonate (DMMP).

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds like methylphosphonic amide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) atoms within the molecule.

¹H NMR: The proton NMR spectrum of a this compound would be expected to show characteristic signals for the methyl group attached to the phosphorus atom and the protons of the amide group. The chemical shift of the P-CH₃ protons would likely appear as a doublet due to coupling with the phosphorus nucleus. The N-H protons of the primary amide would typically appear as a broad signal, and its chemical shift could be influenced by solvent and concentration.

¹³C NMR: In the ¹³C NMR spectrum, the carbon of the methyl group would also exhibit splitting due to coupling with the phosphorus atom. The chemical shift of this carbon provides information about its electronic environment.

³¹P NMR: ³¹P NMR is particularly powerful for characterizing organophosphorus compounds. The phosphorus nucleus gives a distinct signal whose chemical shift is highly sensitive to the nature of the substituents attached to it. For a this compound, the ³¹P chemical shift would be indicative of a phosphorus atom bonded to a methyl group, an oxygen atom (via a double bond), and a nitrogen atom. For example, in related phosphonic acid derivatives, ³¹P NMR spectra are routinely used for characterization. nih.govresearchgate.net

The coupling constants (J-values) between phosphorus and adjacent protons (²JP-H) or carbons (¹JP-C) are also diagnostic, providing confirmation of the P-C bond. These NMR techniques, when used in combination, allow for the unambiguous assignment of the molecular structure of this compound. researchgate.netresearchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H (P-CH₃) | 1.0 - 2.0 | Doublet | ²JP-H: 15-20 |

| ¹H (NH₂) | Variable (broad) | Singlet | - |

| ¹³C (P-CH₃) | 20 - 35 | Doublet | ¹JP-C: 120-140 |

| ³¹P | Variable | Multiplet | - |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the identity of this compound. It is also instrumental in assessing the purity of a sample by detecting the presence of any impurities.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the mass of the intact molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and further confirming the compound's identity.

Fragmentation patterns observed in the mass spectrum are also highly informative. The molecule will break apart in a predictable manner upon ionization, yielding fragment ions that are characteristic of its structure. For this compound, common fragmentation pathways could include the loss of the amide group (NH₂) or the methyl group (CH₃). The analysis of these fragments helps to piece together the structure of the parent molecule. For instance, electrospray ionization (ESI) mass spectrometry is frequently used for the analysis of organophosphorus compounds and their degradation products. dtic.mil

MS-MS (or tandem mass spectrometry) techniques can provide even more detailed structural information. In an MS-MS experiment, a specific ion (e.g., the molecular ion) is selected, subjected to further fragmentation, and the resulting fragment ions are analyzed. This can help to differentiate between isomers and elucidate complex structures. For example, MS-MS analysis of methylphosphonic acid shows characteristic fragment ions at m/z 79.1 and 97.1. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 96.03 | Protonated molecule |

| [M-NH₂]⁺ | 79.00 | Loss of the amide group |

| [M-CH₃]⁺ | 80.01 | Loss of the methyl group |

Note: m/z values are based on the most common isotopes.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. rsc.org These techniques are based on the principle that chemical bonds vibrate at specific frequencies.

FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups. The P=O (phosphoryl) stretching vibration typically appears as a strong band in the region of 1200-1300 cm⁻¹. The N-H stretching vibrations of the primary amide group would be observed as one or two bands in the region of 3100-3500 cm⁻¹. The N-H bending vibration (amide II band) usually appears around 1600-1650 cm⁻¹. analysis.rsrockymountainlabs.com The P-N stretching vibration is expected in the range of 900-1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR and is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in the infrared spectrum. utoronto.ca The P=O and P-C stretching vibrations would also be observable in the Raman spectrum. Raman spectroscopy can be advantageous for analyzing aqueous samples. mdpi.com Both techniques are non-invasive and can be used to monitor chemical reactions in real-time. rsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|---|

| N-H | Stretching | 3100-3500 | 3100-3500 |

| C-H | Stretching | 2800-3000 | 2800-3000 |

| P=O | Stretching | 1200-1300 | 1200-1300 |

| N-H | Bending (Amide II) | 1600-1650 | - |

| P-N | Stretching | 900-1000 | 900-1000 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

Chromatographic Separations and Detection Strategies (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile and thermally stable compounds. drawellanalytical.com For the analysis of polar compounds like this compound, derivatization is often necessary to increase their volatility. murdoch.edu.auosti.gov This involves converting the polar functional groups into less polar derivatives that are more amenable to GC analysis. murdoch.edu.au The separated components are then introduced into a mass spectrometer for detection and identification. cromlab-instruments.esresearchgate.net GC can be performed on chiral stationary phases to separate enantiomers of chiral organophosphorus compounds. tandfonline.comtandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC is well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a suitable technique for this compound without the need for derivatization. nih.govresearchgate.net Various LC modes, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be employed for separation. The eluent from the LC column is then introduced into a mass spectrometer for detection. LC-MS is a widely used method for the analysis of nerve agent degradation products, including alkyl methylphosphonic acids. dtic.milnih.gov

The combination of a separation technique with a highly selective and sensitive detector like a mass spectrometer provides a robust analytical method for the trace-level detection and quantification of this compound in various matrices.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure would reveal the geometry around the tetrahedral phosphorus atom and the planarity of the amide group. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding between the amide N-H groups and the phosphoryl P=O groups, which dictate the packing of the molecules in the crystal lattice. tandfonline.comnih.gov Such hydrogen bonding is a common feature in the crystal structures of related phosphinic and phosphoric amides. tandfonline.comtandfonline.com

Computational and Theoretical Investigations of Methylphosphonic Amide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. ornl.govrsc.org These first-principles methods solve the Schrödinger equation for a given system, providing insights into its electronic structure and reactivity without reliance on experimental data. ornl.gov For methylphosphonic amide, these calculations elucidate the distribution of electrons within the molecule, the nature of its chemical bonds, and its susceptibility to chemical reactions.

The electronic structure of amides is characterized by a resonance-stabilized carbonyl group. solubilityofthings.com In the case of this compound, the phosphorus atom introduces additional complexity. The bond angles around the phosphorus atom in related compounds like methylphosphonic acid deviate from ideal tetrahedral geometry, suggesting a distorted tetrahedral arrangement. beilstein-journals.org Theoretical calculations can precisely determine these geometric parameters for this compound.

Furthermore, quantum chemical methods are employed to predict the reactivity of this compound. researchgate.net Calculations can identify the most likely sites for nucleophilic or electrophilic attack. mdpi.com For instance, in reactions involving amines and phosphonates, the nucleophilic attack of the amine at the tetracoordinated phosphorus atom is a key mechanistic step. researchgate.net Theoretical models can map the electron density to predict such interactions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Calculated Value | Method |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G(d) |

| HOMO Energy | -7.2 eV | HF/6-31G(d) |

| LUMO Energy | 1.5 eV | HF/6-31G(d) |

| P=O Bond Length | 1.50 Å | DFT/B3LYP/6-31G(d) |

| P-N Bond Length | 1.65 Å | DFT/B3LYP/6-31G(d) |

| P-C Bond Length | 1.80 Å | DFT/B3LYP/6-31G(d) |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how molecules interact with each other and their environment over time. nih.govdovepress.com For this compound, MD simulations can reveal the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern its physical properties and behavior in solution. researchgate.net

In systems containing amides, hydrogen bonding plays a crucial role. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. mdpi.com MD simulations can quantify the strength and lifetime of these hydrogen bonds between this compound molecules or with solvent molecules. nih.gov For instance, simulations of hydrolyzed polyacrylamide have shown that the amide group's interactions are key to its behavior at mineral surfaces. nih.gov Similarly, the interactions of this compound in a biological context could be explored, as seen in simulations of peptides with cell membranes. nih.gov

These simulations are also critical for understanding the behavior of related compounds in different phases. For example, the study of amide interactions in amorphous solid dispersions is crucial for pharmaceutical formulation design. dovepress.com

Conformational Analysis and Stereochemical Modeling

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. rsc.orgresearchgate.net For this compound, which possesses a stereogenic phosphorus center, stereochemical modeling is also of significant interest. chinesechemsoc.org

Theoretical methods are a powerful tool for conformational analysis, often used in conjunction with experimental techniques like NMR spectroscopy. rsc.org For organophosphorus compounds, computational methods have been used to determine the most stable conformers. rsc.org In the case of cyclic phosphonates, for instance, theoretical calculations have shown which substituent positions are energetically favored. rsc.org

Stereochemical outcomes of reactions involving phosphorus compounds can be explained and predicted using molecular modeling. For example, the enantioselectivity of certain reactions has been rationalized by docking inhibitor molecules into enzyme active sites. mdpi.com The unique structural and stereochemical features of P-chiral compounds have a significant impact on their functions in various fields, including pharmaceuticals and materials science. chinesechemsoc.org

Reaction Pathway Mapping and Transition State Analysis

Understanding the mechanism of a chemical reaction involves mapping the entire reaction pathway, including the identification of intermediates and transition states. nih.gov Computational chemistry provides the tools to explore these pathways in detail. nih.gov

For the synthesis or transformation of this compound, reaction pathway mapping can elucidate the step-by-step process. For example, the formation of an amide bond can proceed through different mechanisms, and computational studies can help to distinguish between them. dur.ac.uk Theoretical studies on the reactions of amines with related organophosphorus compounds have investigated the nature of the transition states, which can be either "early" or "late" depending on the specific reactants. researchgate.netnih.gov

Transition state analysis provides crucial information about the energy barrier of a reaction, which determines its rate. nih.gov By calculating the structure and energy of the transition state, chemists can gain insights into how to accelerate or control a reaction. For instance, in the hydrolysis of organophosphates, computational analysis of the transition state has helped to propose catalytic mechanisms. nih.gov

Table 2: Hypothetical Energy Profile for a Reaction Involving this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +15 |

| Intermediate | -5 |

| Transition State 2 | +10 |

| Products | -20 |

Note: This table presents a hypothetical energy profile for a generic two-step reaction and is for illustrative purposes.

Predictive Modeling for Synthetic Optimization

The insights gained from computational studies can be leveraged to optimize the synthesis of chemical compounds. Predictive modeling, often employing machine learning and artificial intelligence, is an emerging approach to accelerate the development of efficient synthetic methods. numberanalytics.comchemrxiv.org

By analyzing large datasets of reaction outcomes, machine learning algorithms can identify patterns and predict the optimal conditions for a given transformation. numberanalytics.comnih.gov This data-driven approach can be applied to the synthesis of amides, including this compound. nih.gov For example, statistical models have been developed to predict the relative rates of amide bond formation based on the properties of the carboxylic acid and amine starting materials. nih.gov

Environmental Research Methodologies Involving Methylphosphonic Amide

Advanced Analytical Methods for Environmental Detection and Monitoring

The detection and quantification of polar, water-soluble compounds like methylphosphonic amide in complex environmental matrices such as water, soil, and biological samples present analytical challenges. These compounds are often difficult to extract and require sensitive and selective analytical techniques. Advanced methods, primarily based on chromatography coupled with mass spectrometry, are essential for their determination.

Gas chromatography-mass spectrometry (GC-MS) can be used, but often requires a derivatization step to convert the polar this compound into a more volatile and thermally stable compound suitable for GC analysis. murdoch.edu.au Liquid chromatography (LC) is generally more suitable for polar, non-volatile compounds and avoids the need for derivatization. uq.edu.au High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity for detecting trace levels of these compounds in environmental samples. uq.edu.aunih.gov Ion chromatography has also been employed for the separation and analysis of related methylphosphonic acids from complex sample matrices like human serum and wastewater. nih.govolitecn.gr

Sample preparation is a critical step and often involves solid-phase extraction (SPE) to isolate and concentrate the analyte from the sample matrix, removing interfering substances. murdoch.edu.au The choice of analytical technique depends on the specific matrix and the required detection limits.

Table 1: Advanced Analytical Techniques for Polar Organophosphorus Compounds

| Analytical Technique | Principle | Applicability to this compound | Common Matrices |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Requires derivatization to increase volatility. | Soil, Water |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of non-volatile compounds by LC, followed by highly selective and sensitive detection using two stages of mass analysis. | High applicability due to the compound's polarity; no derivatization needed. | Water, Wastewater, Biological Samples |

| Ion Chromatography (IC) | Separation of ions and polar molecules based on their affinity to an ion exchanger. | Potentially applicable for separation from ionic interferences. | Water, Wastewater |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification of unknown compounds and metabolites. | Useful for metabolite identification studies and confirmation of presence in complex samples. | Water, Soil |

Bioremediation Strategies Employing Microorganisms for C-P Bond Cleavage

The carbon-phosphorus (C-P) bond is exceptionally stable and resistant to chemical, thermal, and photolytic degradation. mdpi.commsu.ru Consequently, microbial biodegradation is the primary mechanism for the breakdown of organophosphonates in the environment. oup.comnih.gov Microorganisms have evolved specific enzymatic pathways to cleave the C-P bond, allowing them to utilize organophosphonates as a source of phosphorus, and sometimes carbon or nitrogen, particularly in nutrient-limited conditions. mdpi.commsu.ru

The most studied pathway for the cleavage of the C-P bond in a wide range of phosphonates is the C-P lyase pathway. mdpi.comnih.govresearchgate.net This is a complex, multi-enzyme system encoded by the phn operon in bacteria like Escherichia coli. nih.gov The C-P lyase machinery can act on various phosphonates, and it is a key focus for bioremediation research. While direct studies on this compound are scarce, research on other organophosphorus compounds, including those with amide structures, indicates that bacteria can utilize them as nutrient sources. whiterose.ac.uk For instance, some bacterial strains have been shown to use diethyl (N,N-dimethylcarbamoyl)phosphoramidate (DEMP) as a carbon and phosphorus source. whiterose.ac.uk

Other enzymatic pathways, such as phosphonatases (e.g., phosphonoacetaldehyde (B103672) hydrolase), cleave the C-P bond through hydrolysis, but these are typically substrate-specific. researchgate.netresearchgate.net The identification and isolation of microorganisms with broad-spectrum C-P bond cleaving capabilities are a major goal for developing effective bioremediation strategies for sites contaminated with persistent organophosphonates.

Table 2: Microorganisms Involved in Organophosphonate Degradation

| Microorganism | Degradation Pathway/Enzyme System | Relevance to this compound |

|---|---|---|

| Escherichia coli | C-P Lyase Pathway (phn operon) | A model system for understanding the cleavage of the C-P bond, likely applicable to a broad range of phosphonates. |

| Pseudomonas spp. | C-P Lyase and other hydrolases | Frequently isolated from contaminated soils and show versatile degradation capabilities for various xenobiotics. |

| Arthrobacter spp. | C-P Lyase Pathway | Gram-positive bacteria known to possess C-P lyase activity. msu.ru |

| Burkholderia spp. | C-P Lyase Pathway | Capable of degrading a variety of organophosphorus compounds. |

| Ochrobactrum sp. | Phosphonatase (substrate-specific) | Known to degrade certain aminophosphonates, highlighting microbial diversity in phosphonate (B1237965) metabolism. researchgate.net |

| Fungi (e.g., Penicillium, Aspergillus) | Various hydrolytic enzymes | Fungi also contribute to the degradation of organophosphonates in the environment. scispace.com |

Environmental Transformation Pathways and Metabolite Identification

Understanding the environmental transformation of this compound is essential for assessing its persistence and the potential formation of more or less toxic byproducts. The primary degradation processes for organophosphorus compounds in the environment include hydrolysis, oxidation, and microbial degradation. murdoch.edu.au

Hydrolysis is a key abiotic degradation pathway, particularly in aqueous environments. murdoch.edu.au For phosphonamides, this would involve the cleavage of the phosphorus-nitrogen (P-N) bond, which would likely convert this compound into methylphosphonic acid (MPA). The rate of this hydrolysis can be influenced by pH and temperature. nih.gov

Microbial degradation, as discussed previously, involves enzymatic cleavage of the C-P bond. If microorganisms utilize this compound as a phosphorus source via the C-P lyase pathway, the expected products would be methane (B114726) and an amino-containing remnant, with the phosphorus being assimilated as inorganic phosphate (B84403). mdpi.com

The identification of metabolites is crucial for elucidating these transformation pathways. Techniques such as LC-MS/MS and GC-MS are vital for separating and identifying these transformation products in laboratory degradation studies and environmental samples. nih.govmdpi.commdpi.com For many G-series nerve agents and some pesticides, methylphosphonic acid (MPA) is the final, stable degradation product, indicating that the ester or amide linkages are cleaved before the C-P bond. murdoch.edu.aunih.gov It is therefore plausible that a primary transformation product of this compound in the environment would be methylphosphonic acid.

Table 3: Potential Transformation Pathways and Metabolites of this compound

| Transformation Process | Description | Likely Metabolites |

|---|---|---|

| Hydrolysis | Chemical cleavage of the P-N amide bond by reaction with water. | Methylphosphonic Acid (MPA), Ammonia (B1221849) |

| Microbial Degradation (C-P Bond Cleavage) | Enzymatic cleavage of the carbon-phosphorus bond by microorganisms (e.g., via C-P lyase). | Methane, Inorganic Phosphate, Amine remnant |

| Oxidation | Reaction with natural oxidants in soil or water. murdoch.edu.au | Pathway and products are not well-documented for this specific compound. |

| Photolysis | Degradation induced by sunlight. murdoch.edu.au | Pathway and products are not well-documented for this specific compound. |

Emerging Research Directions and Future Perspectives

The field of methylphosphonic amide chemistry is dynamic, with researchers continually pushing the boundaries of synthesis, understanding, and application. The future of this molecular class is being shaped by technological advancements and increasing collaboration across scientific disciplines. Key emerging trends include the integration of computational tools, the development of sophisticated synthetic methods, the exploration of novel reactivity, the use of high-throughput techniques for discovery, and the convergence of chemistry with biology and materials science.

Q & A

Basic: What are the established synthetic routes for methylphosphonic amide, and how can purity be validated?

Answer: this compound is typically synthesized via nucleophilic substitution or condensation reactions involving methylphosphonic acid derivatives and amines. For example, diphenylphosphinic acid has been utilized as a reagent in analogous phosphonate syntheses, with optimization of reaction parameters (e.g., solvent, temperature, stoichiometry) critical for yield . Purity validation requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for quantifying impurities, and elemental analysis to verify stoichiometric ratios .

Basic: Which analytical techniques are most effective for characterizing this compound and its derivatives?

Answer: Key techniques include:

- NMR Spectroscopy : P NMR identifies phosphorus-containing groups, while H/C NMR resolves organic moieties .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) confirm molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects functional groups like P=O and N-H bonds .

- X-ray Crystallography : Resolves crystal structure and stereochemistry for solid-phase samples .

Advanced: How can researchers resolve contradictions in spectroscopic data across studies on this compound derivatives?

Answer: Discrepancies often arise from sample purity, solvent effects, or instrumental calibration. To address this:

- Standardize Protocols : Use reference compounds (e.g., certified standards for NMR chemical shifts) and consistent solvent systems .

- Cross-Validate : Combine multiple techniques (e.g., NMR with X-ray crystallography) to confirm structural assignments .

- Replicate Conditions : Reproduce experimental parameters (e.g., pH, temperature) from conflicting studies to identify variables affecting data .

Advanced: What factors influence the stability of this compound under varying experimental conditions?

Answer: Stability is affected by:

- pH : Hydrolysis of P-N bonds may occur under acidic or alkaline conditions, generating methylphosphonic acid and ammonia .

- Temperature : Elevated temperatures accelerate degradation; storage at -20°C in anhydrous solvents is recommended .

- Light/Oxygen : Photooxidation can produce phosphoric acid derivatives; inert atmospheres (N/Ar) and amber vials mitigate this .

Basic: What are the key applications of this compound in biochemical and materials research?

Answer: Applications include:

- Chemical Forensics : As a precursor or degradation product in organophosphorus compound analysis (e.g., sarin analogs) .

- Phosphoproteomics : Functionalization of affinity tags for phosphopeptide enrichment in proteomic studies .

- Coordination Chemistry : Ligand design for metal-organic frameworks (MOFs) due to its P-N donor sites .

Advanced: How can reaction conditions for this compound synthesis be optimized to improve yield and selectivity?

Answer: Full factorial design experiments systematically vary parameters (e.g., reagent ratio, solvent polarity, catalyst loading) to identify optimal conditions . For example:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates.

- Catalysts : Lewis acids (e.g., ZnCl) can accelerate amine-phosphonate coupling .

- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress to minimize side products .

Methodological: What challenges arise in quantifying trace amounts of this compound in complex matrices, and how are they addressed?

Answer: Challenges include matrix interference and low detection limits. Solutions involve:

- Sample Pretreatment : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound .

- Sensitive Detection : Coupling HPLC with tandem MS (HPLC-MS/MS) for parts-per-billion (ppb) sensitivity .

- Internal Standards : Isotope-labeled analogs (e.g., C-methylphosphonic amide) correct for recovery variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.